9-Chloro-2-(4-methoxyphenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
9-Chloro-2-(4-methoxyphenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a tricyclic heterocyclic compound featuring a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core. Its structure includes a chlorine atom at position 9, a 4-methoxyphenyl group at position 2, and a thiophen-2-yl substituent at position 5 (Figure 1). The compound’s molecular weight is approximately 432.90 g/mol (inferred from analogs ), with a molecular formula of C₂₂H₁₇ClN₂O₂S.
Properties
CAS No. |
303061-16-7 |
|---|---|
Molecular Formula |
C21H17ClN2O2S |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
9-chloro-2-(4-methoxyphenyl)-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H17ClN2O2S/c1-25-15-7-4-13(5-8-15)17-12-18-16-11-14(22)6-9-19(16)26-21(24(18)23-17)20-3-2-10-27-20/h2-11,18,21H,12H2,1H3 |
InChI Key |
NOSGYGLPTRYOMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-(4-methoxyphenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Cyclization Reactions: These reactions are crucial for forming the heterocyclic ring structure. Cyclization can be induced by heating or using specific catalysts.
Aromatic Substitution Reactions: These reactions are used to introduce the methoxyphenyl and thiophene groups into the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2-(4-methoxyphenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 9-Chloro-2-(4-methoxyphenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound could be explored for drug development. Its unique structure may offer advantages in terms of selectivity and potency against specific targets. Preclinical studies may focus on its pharmacokinetics, toxicity, and efficacy.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 9-Chloro-2-(4-methoxyphenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, their substituents, and key properties:
Table 1: Structural and Functional Comparison of Analogs
Key Comparative Insights:
Substituent Effects on Bioactivity :
- Chlorine at Position 9 : Common across analogs; enhances binding affinity via hydrophobic interactions .
- Methoxy vs. Ethoxy : Methoxy (target compound) offers moderate solubility, while ethoxy () increases polarity but may reduce blood-brain barrier penetration.
- Thiophene vs. Furan : Thiophene (target compound, ) is more lipophilic than furan (), favoring CNS targeting .
Functional Group Variations: Ketone at Position 5 (): Introduces hydrogen-bonding capacity but may increase metabolic oxidation risks.
Synthetic Routes :
- Most analogs are synthesized via cyclization of chalcone intermediates with hydrazine or aromatic aldehydes . The target compound likely follows a similar pathway using 5-chloro-2-hydroxybenzaldehyde and substituted thiophene-containing chalcones.
Biological Activities: Antimicrobial Potential: Spiro analogs (e.g., ) show MIC values of 50–250 μg/mL against bacterial/fungal strains, suggesting the target compound’s thiophene and chlorine substituents could enhance similar activity.
Biological Activity
The compound 9-Chloro-2-(4-methoxyphenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a member of the pyrazolo[1,5-c][1,3]oxazine family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₅ClN₂O
- Molecular Weight : 396.9 g/mol
- LogP : 5.2 (indicating lipophilicity)
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 5
- Rotatable Bond Count : 3
These properties suggest that the compound may exhibit significant membrane permeability and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the pyrazolo family. For instance, derivatives similar to This compound have shown promising results against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 | |
| Compound B | T47D (Breast) | 27.3 | |
| Compound C | MCF-7 (Breast) | Significant cytotoxicity compared to cisplatin |
In vitro studies indicate that these compounds inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Antimicrobial Activity
Compounds with similar structures have also been evaluated for antimicrobial properties. For example:
These findings suggest that the compound may possess broad-spectrum antimicrobial activity.
The biological activity of This compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
- Induction of Oxidative Stress : Some studies suggest that these compounds may increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
- Modulation of Gene Expression : The compounds may affect the expression levels of genes involved in apoptosis and cell cycle regulation.
Case Studies
Several case studies have documented the effects of similar compounds on specific cancer types:
- Case Study on Breast Cancer :
- A study evaluated a series of pyrazolo derivatives for their effectiveness against breast cancer cell lines (MCF-7 and T47D). The most potent compound exhibited an IC₅₀ value significantly lower than that of standard treatments like cisplatin.
- Case Study on Colon Cancer :
- Research involving colon carcinoma HCT-116 cells demonstrated that a closely related compound induced apoptosis through ROS generation and mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
